Cas no 78338-68-8 (4-(4-Methoxyphenoxy)benzonitrile)

4-(4-Methoxyphenoxy)benzonitrile is a high-purity organic compound widely used as a key intermediate in pharmaceutical and agrochemical synthesis. Its distinct structure, featuring a benzonitrile core linked to a 4-methoxyphenoxy group, provides excellent reactivity for further functionalization, making it valuable in the development of advanced materials and bioactive molecules. The compound exhibits good thermal stability and solubility in common organic solvents, facilitating its application in diverse chemical processes. Its well-defined molecular architecture ensures precise control in coupling reactions, particularly in the synthesis of liquid crystals, polymers, and pharmaceutical agents. The methoxy and nitrile functionalities offer versatile sites for further derivatization, enhancing its utility in fine chemical production.
4-(4-Methoxyphenoxy)benzonitrile structure
78338-68-8 structure
Product Name:4-(4-Methoxyphenoxy)benzonitrile
CAS No:78338-68-8
MF:C14H11NO2
MW:225.242643594742
MDL:MFCD01815089
CID:552865
PubChem ID:1490279
Update Time:2025-07-02

4-(4-Methoxyphenoxy)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,4-(4-methoxyphenoxy)-
    • 4-(4-Methoxyphenoxy)benzenecarbonitrile
    • 4-(4-Methoxyphenoxy)benzonitrile
    • 4-cyano-4-methoxydiphenyl ether
    • 4-cyano-4'-methoxydiphenylether
    • 4-cyano-4'-methoxy-diphenylether
    • 4-methoxy-4'-cyano-diphenylether
    • AC1LSM2A
    • AC1Q4DML
    • AG-H-14455
    • Bionet2_000364
    • Oprea1_300479
    • p-OMeC6H4OH4C6CN-p
    • SureCN921496
    • 4-(4-cyanophenoxy)-methoxybenzene
    • MFCD01815089
    • SCHEMBL921496
    • IXNXINOPSYVXPM-UHFFFAOYSA-N
    • HMS1365A12
    • AKOS000222328
    • CS-0209412
    • 12N-080
    • 78338-68-8
    • 4-[(4-methoxyphenyl)oxy]benzenecarbonitrile
    • DTXSID70363417
    • 4-(4-Methoxy-phenoxy)-benzonitrile
    • MDL: MFCD01815089
    • Inchi: 1S/C14H11NO2/c1-16-12-6-8-14(9-7-12)17-13-4-2-11(10-15)3-5-13/h2-9H,1H3
    • InChI Key: IXNXINOPSYVXPM-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(C#N)=CC=1)C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 225.078978594g/mol
  • Monoisotopic Mass: 225.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 42.2Ų

4-(4-Methoxyphenoxy)benzonitrile Pricemore >>

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4-(4-Methoxyphenoxy)benzonitrile Related Literature

Additional information on 4-(4-Methoxyphenoxy)benzonitrile

Comprehensive Analysis of 4-(4-Methoxyphenoxy)benzonitrile (CAS No. 78338-68-8): Properties, Applications, and Industry Trends

4-(4-Methoxyphenoxy)benzonitrile (CAS No. 78338-68-8) is an organic compound widely recognized for its versatile applications in pharmaceuticals, agrochemicals, and material science. With the growing demand for high-performance intermediates, this compound has garnered significant attention due to its unique molecular structure, characterized by a methoxyphenoxy group attached to a benzonitrile core. Researchers and manufacturers frequently search for terms like "4-(4-Methoxyphenoxy)benzonitrile synthesis", "CAS 78338-68-8 applications", and "benzonitrile derivatives in drug development", reflecting its industrial relevance.

The compound's chemical stability and functional groups make it a valuable building block in organic synthesis. Recent studies highlight its role in developing photoactive materials and liquid crystal displays (LCDs), aligning with the surge in demand for advanced electronic components. Additionally, its potential as a precursor for antioxidant agents and polymer modifiers has been explored, addressing sustainability trends in material science. Questions like "How is 4-(4-Methoxyphenoxy)benzonitrile used in OLEDs?" or "Is CAS 78338-68-8 biodegradable?" are increasingly common in scientific forums, underscoring its multidisciplinary appeal.

From a synthetic perspective, 4-(4-Methoxyphenoxy)benzonitrile is typically prepared via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Optimizing its yield and purity remains a key focus, as evidenced by searches for "high-purity 78338-68-8 suppliers" and "scalable benzonitrile production methods". The compound’s low toxicity profile and compatibility with green chemistry principles further enhance its attractiveness for industrial applications, particularly in regions with stringent environmental regulations.

In the pharmaceutical sector, derivatives of 4-(4-Methoxyphenoxy)benzonitrile have shown promise in modulating biological pathways, sparking interest in "structure-activity relationships of benzonitrile analogs". Its electron-withdrawing nitrile group and ether linkage contribute to enhanced binding affinity in drug design, a topic frequently discussed in medicinal chemistry research. Meanwhile, agrochemical innovations leverage its stability to develop crop protection agents, responding to global food security challenges.

Market analyses indicate a steady growth trajectory for CAS 78338-68-8, driven by advancements in flexible electronics and biocompatible materials. As industries prioritize eco-friendly alternatives, this compound’s adaptability positions it as a critical component in next-generation technologies. Future research may explore its integration into energy storage systems or biodegradable polymers, addressing pressing queries like "Can 4-(4-Methoxyphenoxy)benzonitrile improve battery efficiency?" or "What are the environmental impacts of benzonitrile-based products?".

In summary, 4-(4-Methoxyphenoxy)benzonitrile exemplifies the intersection of chemistry and innovation. Its multifaceted applications, coupled with evolving industry needs, ensure its continued relevance in scientific and commercial landscapes. For researchers and stakeholders, understanding its properties and potential is essential to harnessing its full capabilities in a rapidly changing world.

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